

An In-depth Technical Guide to 3-Bromo-N-isopropylbenzenesulfonamide

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Compound of Interest

Compound Name:	3-Bromo-N-isopropylbenzenesulfonamide
Cat. No.:	B1336792

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This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the physicochemical properties and characterization of **3-Bromo-N-isopropylbenzenesulfonamide**. The information herein is synthesized from established chemical principles and available data to provide a practical framework for its study and application.

Introduction and Compound Profile

3-Bromo-N-isopropylbenzenesulfonamide is a synthetic organic compound featuring a core benzenesulfonamide structure. This scaffold is of significant interest in medicinal chemistry, as sulfonamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[1][2]} The specific structure of this compound, which includes a bromine atom at the meta-position of the phenyl ring and an N-isopropyl group, imparts distinct physicochemical characteristics that are critical for its behavior in both chemical and biological systems.

Understanding these properties is paramount for its application as a synthetic intermediate, a fragment in drug discovery, or a candidate for biological screening. This guide provides a detailed examination of its key identifiers, structural characteristics, and the experimental protocols necessary for its thorough characterization.

Core Compound Identifiers:

Identifier	Value	Source
IUPAC Name	3-Bromo-N-isopropylbenzenesulfonamide	N/A
CAS Number	871269-08-8	[3]
Molecular Formula	C ₉ H ₁₂ BrNO ₂ S	[3]
Molecular Weight	278.17 g/mol	[3]
MDL Number	MFCD07363820	[4]

Structural and Spectroscopic Characterization

The unambiguous identification and purity assessment of **3-Bromo-N-isopropylbenzenesulfonamide** rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The aromatic protons will appear as complex multiplets in the aromatic region (~7.5-8.0 ppm), with splitting patterns dictated by their coupling to each other. The isopropyl methine proton will be a septet due to coupling with the six equivalent methyl protons, and the methyl protons will appear as a doublet.
- ¹³C NMR: The carbon NMR spectrum will confirm the presence of nine unique carbon atoms, including four aromatic carbons (two of which are substituted), the isopropyl methine carbon, and the two equivalent isopropyl methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide fragmentation data to support the proposed structure. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The mass spectrum will show a characteristic isotopic pattern for

the molecular ion $[M]^+$ or the protonated molecule $[M+H]^+$ due to the presence of the bromine atom (^{79}Br and ^{81}Br in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

Expected characteristic absorption bands include:

- N-H Stretch: A moderate absorption band around $3300\text{-}3200\text{ cm}^{-1}$.
- C-H Stretch (Aromatic & Aliphatic): Bands appearing just above and below 3000 cm^{-1} .
- S=O Stretch (Sulfonamide): Two strong absorption bands, typically around $1350\text{-}1315\text{ cm}^{-1}$ (asymmetric) and $1170\text{-}1150\text{ cm}^{-1}$ (symmetric).
- C-Br Stretch: A band in the fingerprint region, typically $600\text{-}500\text{ cm}^{-1}$.

The following diagram illustrates a standard workflow for the comprehensive characterization of a novel sulfonamide compound like the one discussed.

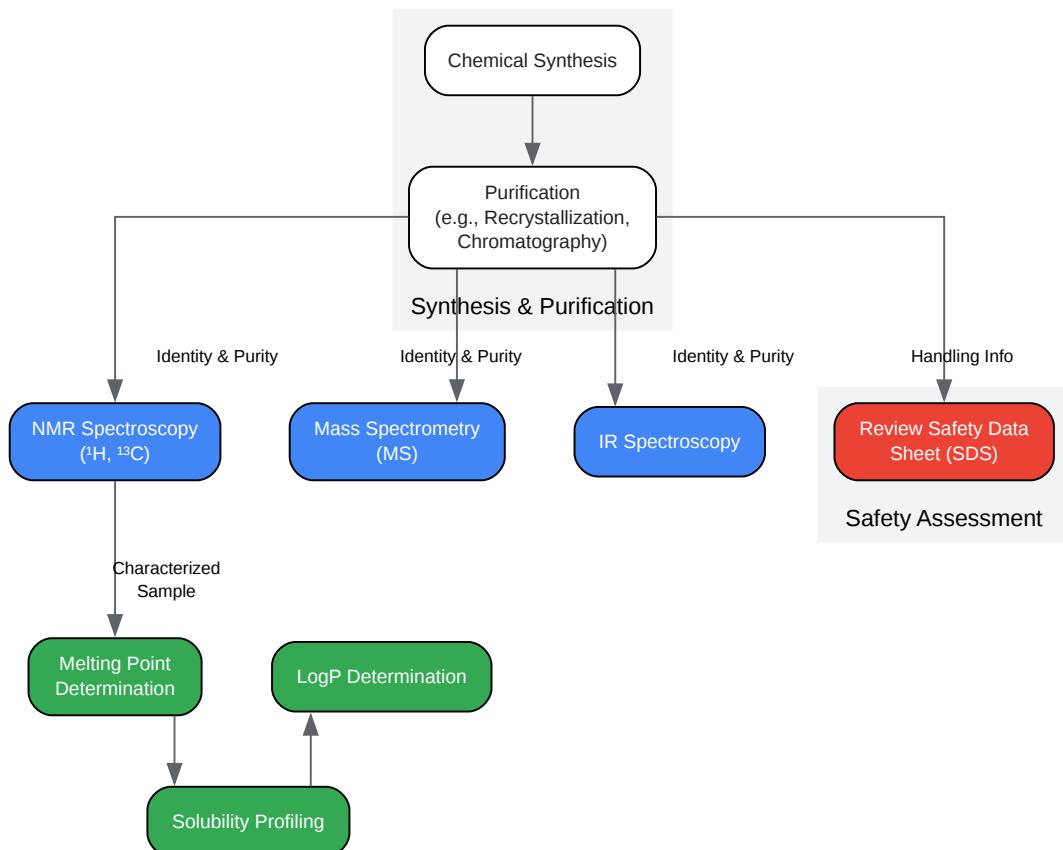


Figure 1. Experimental Workflow for Physicochemical Characterization

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Caption: Workflow for Physicochemical Characterization.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments, which is especially crucial for applications in drug development, where factors like solubility and lipophilicity govern bioavailability.

Property	Value / Expected Value	Significance
Melting Point	Data not available in searched literature. Requires experimental determination.	A key indicator of purity and lattice energy.
Boiling Point	Data not available. Likely to decompose before boiling at atmospheric pressure.	N/A
Solubility	Expected to have low aqueous solubility and higher solubility in organic solvents (e.g., DMSO, DMF, Methanol, Acetone).	Affects formulation, bioavailability, and reaction conditions.
logP (Octanol/Water)	Predicted to be moderately lipophilic. Requires experimental determination.	A critical measure of lipophilicity, influencing membrane permeability and ADME properties.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed. The following are step-by-step methodologies for determining key properties.

Protocol: Melting Point Determination

- Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a high degree of purity.
- Methodology:
 - Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin).

- Finely powder a small, dry sample of **3-Bromo-N-isopropylbenzenesulfonamide**.
- Pack the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the apparatus.
- Set a rapid heating ramp (10-20 °C/min) for a coarse determination.
- Observe the approximate melting temperature.
- Repeat the measurement with a fresh sample, using a slow ramp rate (1-2 °C/min) starting from ~20 °C below the approximate melting point.
- Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This range is the melting point.

Protocol: Determination of LogP (Shake-Flask Method)

- Rationale: The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.
- Methodology:
 - Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
 - Prepare a series of standards of known concentrations from the stock solution.
 - Create a calibration curve using UV-Vis spectroscopy or HPLC by measuring the absorbance/peak area of the standards.
 - Prepare a mixture of n-octanol and water, and saturate each phase with the other by vigorous mixing for 24 hours, followed by separation.
 - Add a known amount of the compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel. The initial concentration should be within the linear range of the calibration curve.

- Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
- Allow the two phases to separate completely.
- Carefully collect a sample from the aqueous phase.
- Determine the concentration of the compound in the aqueous phase using the previously generated calibration curve.
- Calculate the concentration in the octanol phase by mass balance (Initial conc. - Aqueous conc.).
- Calculate $P = [\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}}$ and $\text{LogP} = \log_{10}(P)$.

Safety and Handling

As a laboratory chemical, **3-Bromo-N-isopropylbenzenesulfonamide** requires careful handling to minimize exposure.

- General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.^[5] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.^[6]
- Hazards: Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.^[5] While specific toxicity data for this compound is limited, related sulfonamides may cause skin and eye irritation.^[7]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.^{[5][6]}

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling the compound.

Research Context and Potential Applications

The benzenesulfonamide moiety is a well-established pharmacophore in drug discovery.^[2] Derivatives have been investigated for a multitude of biological activities, including:

- Antimicrobial Agents: Targeting bacteria and fungi.[1][2]
- Anti-inflammatory Agents: Acting on inflammatory pathways.[1][2]
- Enzyme Inhibition: Sulfonamides are classic inhibitors of enzymes like carbonic anhydrase and can be designed to target others such as acetylcholinesterase or α -glycosidase.[8][9]

The presence of the bromine atom on the phenyl ring of **3-Bromo-N-isopropylbenzenesulfonamide** makes it an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of diverse chemical functionalities, making it a versatile building block for creating libraries of more complex molecules for screening in drug discovery and materials science.

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